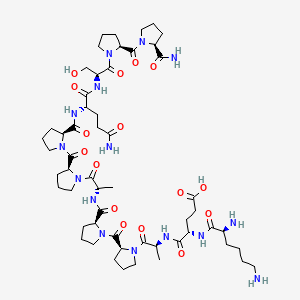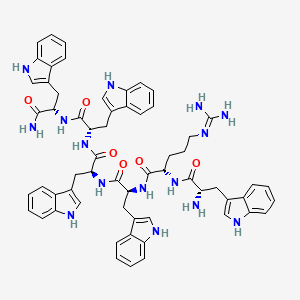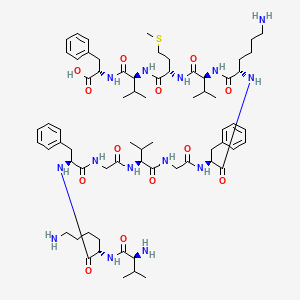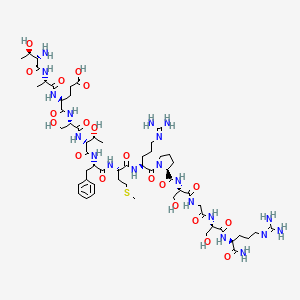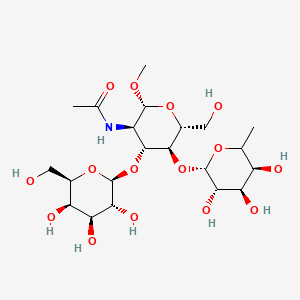
Lewis A Trisaccharide, Methyl Glycoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lewis A Trisaccharide, Methyl Glycoside, also known as this compound, is a useful research compound. Its molecular formula is C21H37NO15 and its molecular weight is 543.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Lewis A Trisaccharide, Methyl Glycoside is a complex carbohydrate that is synthesized by the chemical modification of an oligosaccharide
Mode of Action
It is known that the compound undergoes fragmentation in the gas phase, a process that is essential for its identification and assignment by mass spectrometric methods such as esi-ms . The comparison between the underivatized and the methylated species has shown that the reducing end plays a key role in this mechanism .
Pharmacokinetics
It is known that the compound is soluble in methanol and water , which suggests that it may be readily absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively.
Result of Action
It is known that the main product of the fragmentation are y-type fragment ions and a combination of y-type fragmentation and the loss of water at the reducing end .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility in methanol and water suggests that its action may be influenced by the hydration status of the body. Additionally, its stability may be affected by temperature, as it is recommended to be stored at -20°C .
Biochemical Analysis
Biochemical Properties
It is known that the reducing end plays a key role in its fragmentation mechanism . The main product of the fragmentation are Y-type fragment ions and a combination of Y-type fragmentation and the loss of water at the reducing end .
Molecular Mechanism
The molecular mechanism of Lewis A Trisaccharide, Methyl Glycoside involves a complex fragmentation process. The [M + H] + species of Lewis A Trisaccharide and this compound were studied by ESI-MS with FT-ICR as mass analyzer with respect to their fragmentation mechanism . The comparison between the underivatized and the methylated species has shown that the reducing end plays a key role in this mechanism .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6?,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCROZRVVJQWNN-QITCBKQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857928 |
Source


|
| Record name | Methyl (5xi)-6-deoxy-beta-D-arabino-hexopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186315-40-2 |
Source


|
| Record name | Methyl (5xi)-6-deoxy-beta-D-arabino-hexopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9H-Imidazo[1,2-a]purin-9-one, 3-acetyl-6,7-bis(acetyloxy)-3,4,6,7-tetrahydro- (9CI)](/img/new.no-structure.jpg)
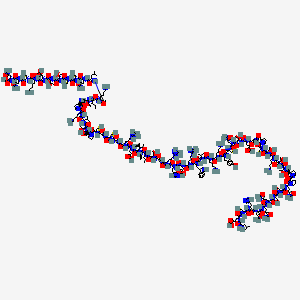
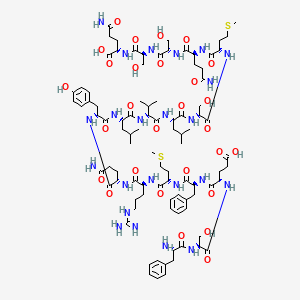
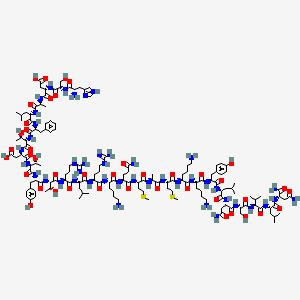
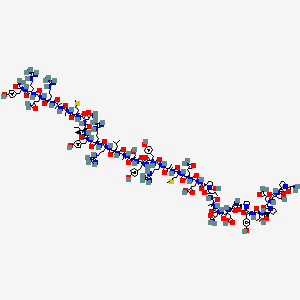
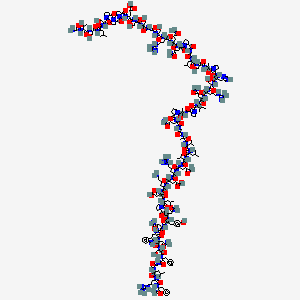

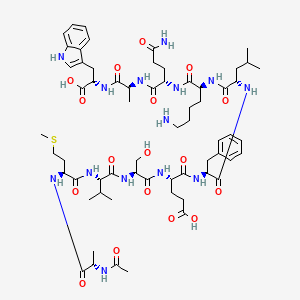
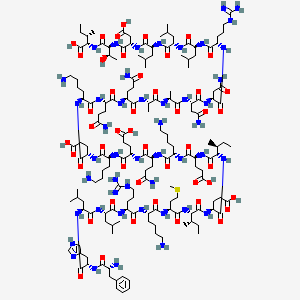
![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)
